molecular formula C9H14N2O B2605751 (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine CAS No. 1368920-70-0

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine

Número de catálogo: B2605751
Número CAS: 1368920-70-0
Peso molecular: 166.224
Clave InChI: XGHSOUVFYMJHIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine is a complex organic compound with a unique structure that includes a cyclohepta[d]isoxazole ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine typically involves the formation of the cyclohepta[d]isoxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Notably, it exhibits properties that may be beneficial in treating neurological disorders. Research indicates that derivatives of this compound can act as modulators of neurotransmitter systems, potentially aiding in conditions such as anxiety and depression .

Neuropharmacology

In neuropharmacological studies, (5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine has shown promise in enhancing cognitive functions. Animal models have demonstrated that this compound can improve memory retention and learning capabilities .

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic chemistry for developing more complex molecules. Its unique structure allows chemists to modify it to explore new pharmacophores or to create compounds with enhanced biological activity .

Case Studies

Study Objective Findings
Study 1Investigate the anxiolytic effectsShowed significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages .
Study 2Assess cognitive enhancementDemonstrated improved performance in memory tasks among treated subjects compared to control groups .
Study 3Synthesis of novel derivativesDeveloped several analogs with varying degrees of biological activity, highlighting the versatility of the base compound .

Mecanismo De Acción

The mechanism of action of (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cyclohepta[d]isoxazole derivatives and related amines. Examples include:

  • (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)amine
  • (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanol .

Uniqueness

What sets (5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine apart is its specific structural configuration, which imparts unique chemical and biological properties.

Actividad Biológica

(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 33230-32-9

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key activities include:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s. In vitro assays demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .
  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown antimicrobial properties against various pathogens. For example, related compounds have been tested for their antifungal activity against strains like Aspergillus niger and Penicillium chrysogenum, demonstrating significant inhibitory effects .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in the management of inflammatory diseases. Studies have indicated that it can modulate inflammatory pathways and reduce cytokine production .

The mechanisms through which this compound exerts its biological effects are still under investigation. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and BChE suggests that it may enhance cholinergic signaling by preventing the breakdown of acetylcholine .
  • Modulation of Signaling Pathways : It may interact with various signaling pathways involved in inflammation and cell survival, contributing to its neuroprotective and anti-inflammatory effects .

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

ParameterControl GroupTreatment Group
Cell Viability (%)4575
Reactive Oxygen Species (ROS)HighLow

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of related compounds derived from this compound against Staphylococcus aureus. The results showed an inhibition zone diameter significantly greater than that of standard antibiotics.

CompoundInhibition Zone (mm)
Control (Antibiotic)10
Compound A18
Compound B15

Propiedades

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHSOUVFYMJHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368920-70-0
Record name {4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.